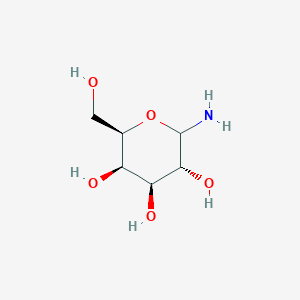

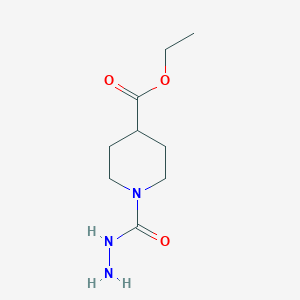

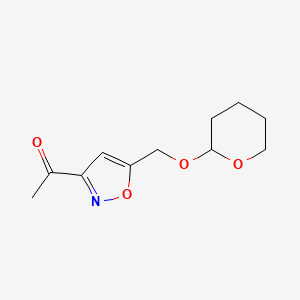

![molecular formula C11H11N B8776503 2,3-dihydro-1H-pyrrolo[1,2-a]indole CAS No. 1421-19-8](/img/structure/B8776503.png)

2,3-dihydro-1H-pyrrolo[1,2-a]indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The tricyclic 2,3-dihydro-1H-pyrrolo[1,2-a]indole core is a structural motif in a range of natural indole alkaloids . It has been found in bisindole alkaloids flinderoles, isolated from plants belonging to the genus Flindersia . Derivatives of this compound have shown potential for the treatment of autoimmune conditions, obesity, and diabetes . They also exhibit anti-inflammatory, analgesic, and anticancer properties .

Synthesis Analysis

The synthesis of this compound derivatives involves methods that are applicable to the creation of different types of bonds . The most frequently used approach is intramolecular alkylation of the indole nitrogen atom with halides or mesylates . The assembly of the this compound ring was performed by a cascade reaction of indoles with dielectrophilic α-keto-β,γ-unsaturated esters .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include intramolecular alkylation of the indole nitrogen atom with halides or mesylates . The assembly of the this compound ring was performed by a cascade reaction of indoles with dielectrophilic α-keto-β,γ-unsaturated esters .Mecanismo De Acción

While the exact mechanism of action for 2,3-dihydro-1H-pyrrolo[1,2-a]indole is not explicitly stated in the sources, it’s known that its derivatives have shown potential for the treatment of various conditions. For instance, they have been found to act as S1P 1 receptor agonists, 5-HT 2c receptor agonists, and selective inhibitors of PKCβ-protein kinase .

Propiedades

Número CAS |

1421-19-8 |

|---|---|

Fórmula molecular |

C11H11N |

Peso molecular |

157.21 g/mol |

Nombre IUPAC |

2,3-dihydro-1H-pyrrolo[1,2-a]indole |

InChI |

InChI=1S/C11H11N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-2,4,6,8H,3,5,7H2 |

Clave InChI |

RJXOMHFQIVWQTQ-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=CC3=CC=CC=C3N2C1 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

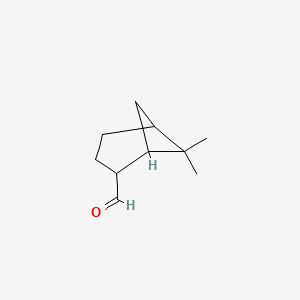

![2-Chloro-5-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B8776428.png)

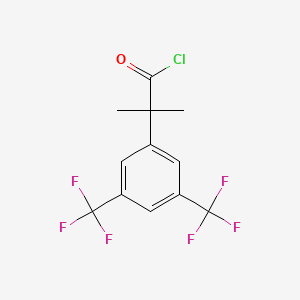

![1,2,4-Oxadiazole-3-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester](/img/structure/B8776463.png)

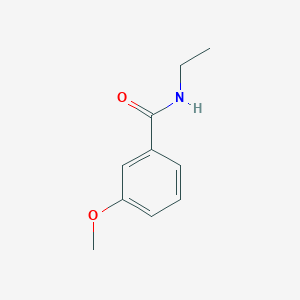

![tert-Butyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylcarbamate](/img/structure/B8776466.png)

![4-((1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzenamine](/img/structure/B8776511.png)

![7-Bromo-4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8776513.png)